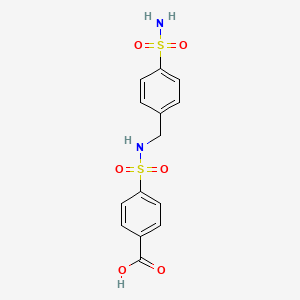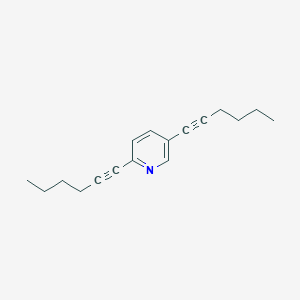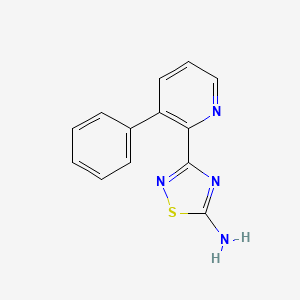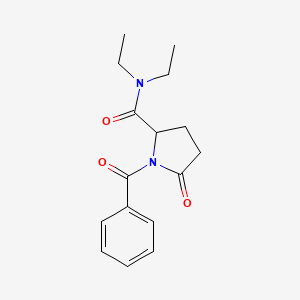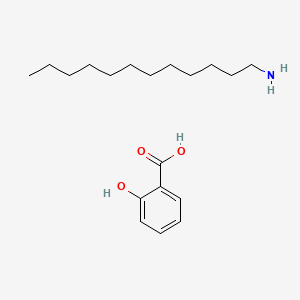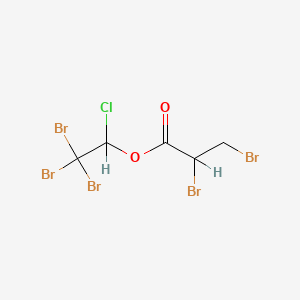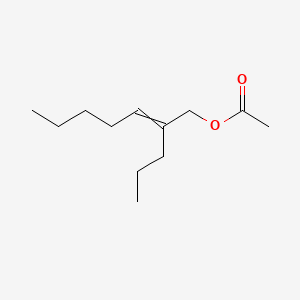
2-Propyl-2-heptenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyl-2-heptenyl acetate is an organic compound with the molecular formula C12H22O2. It is an ester formed from the reaction of 2-propyl-2-hepten-1-ol and acetic acid. This compound is known for its pleasant fragrance and is often used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
2-Propyl-2-heptenyl acetate can be synthesized through the esterification reaction between 2-propyl-2-hepten-1-ol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a fixed-bed reactor where the alcohol and acetic acid are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production.
化学反応の分析
Types of Reactions
2-Propyl-2-heptenyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-propyl-2-hepten-1-ol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-Propyl-2-hepten-1-ol and acetic acid.
Reduction: 2-Propyl-2-hepten-1-ol.
Transesterification: A different ester depending on the alcohol used.
科学的研究の応用
2-Propyl-2-heptenyl acetate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems due to its fragrance properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Widely used in the fragrance industry for its pleasant aroma and in the production of perfumes and scented products.
作用機序
The mechanism of action of 2-Propyl-2-heptenyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The ester group in the compound is responsible for its volatility and ability to interact with these receptors. Additionally, in chemical reactions, the ester group can undergo nucleophilic acyl substitution, where the ester bond is broken and reformed with different nucleophiles.
類似化合物との比較
2-Propyl-2-heptenyl acetate can be compared with other esters such as:
Ethyl acetate: A common ester with a fruity smell, used as a solvent in various applications.
Butyl acetate: Known for its sweet smell, used in the production of lacquers and paints.
Isoamyl acetate: Has a banana-like odor, used in the flavor and fragrance industry.
Uniqueness
This compound is unique due to its specific structure, which imparts a distinct fragrance profile compared to other esters. Its longer carbon chain and the presence of a double bond contribute to its unique olfactory properties.
特性
CAS番号 |
53735-50-5 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
2-propylhept-2-enyl acetate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-9-12(8-5-2)10-14-11(3)13/h9H,4-8,10H2,1-3H3 |
InChIキー |
DOKHOJPVBMMDKY-UHFFFAOYSA-N |
正規SMILES |
CCCCC=C(CCC)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


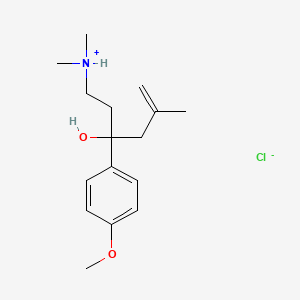

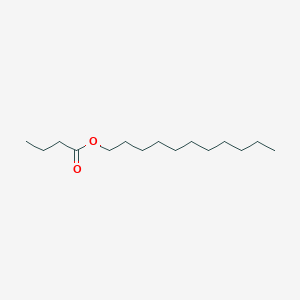
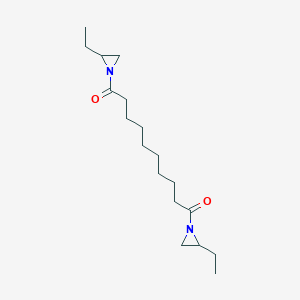
![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)
